molecular formula C8H10F2N2O2S B2763450 Methyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate CAS No. 2248358-75-8

Methyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate

Cat. No. B2763450
CAS RN: 2248358-75-8
M. Wt: 236.24
InChI Key: WVIIONXKSXGIBM-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate, also known as DT-010, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate is not fully understood, but it has been reported to inhibit the activity of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme involved in the synthesis of DNA and RNA, and its inhibition can lead to cell death. Methyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate has also been reported to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Methyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate has been shown to have both biochemical and physiological effects. It has been reported to decrease the levels of intracellular folate and tetrahydrofolate, which are important cofactors in the synthesis of DNA and RNA. Methyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

Methyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, Methyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate has some limitations, including its low solubility in water and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on Methyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of Methyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate. Another area of research is the investigation of Methyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate's potential as a therapeutic agent for cancer, fungal, and bacterial infections. Further studies are also needed to fully understand the mechanism of action of Methyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate and its biochemical and physiological effects. In addition, the development of new derivatives of Methyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Conclusion:
Methyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate is a thiazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been extensively studied. Methyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate has shown promise as a potential therapeutic agent for cancer, fungal, and bacterial infections, and further studies are needed to fully understand its potential.

Synthesis Methods

Methyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate can be synthesized using various methods, including the reaction of 2,2-difluoropropylamine with thiourea followed by reaction with methyl 2-bromo-3-oxopentanoate or methyl 2-bromo-3-oxopropanoate. Another method involves the reaction of 2,2-difluoropropylamine with carbon disulfide followed by reaction with methyl 2-bromo-3-oxopentanoate. These methods have been reported to yield Methyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate in good yields and purity.

Scientific Research Applications

Methyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. Methyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been reported to exhibit antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

methyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2S/c1-8(9,10)3-4-12-5(6(11)15-4)7(13)14-2/h3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIIONXKSXGIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC(=C(S1)N)C(=O)OC)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate

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